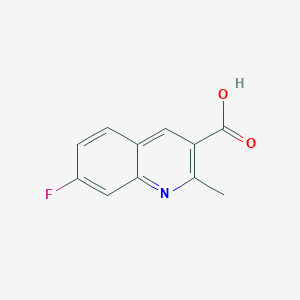

7-Fluoro-2-methylquinoline-3-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

7-fluoro-2-methylquinoline-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8FNO2/c1-6-9(11(14)15)4-7-2-3-8(12)5-10(7)13-6/h2-5H,1H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJFNVJWLKGVKGN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C2C=CC(=CC2=N1)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8FNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50392407 |

Source

|

| Record name | 7-fluoro-2-methylquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50392407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

879361-44-1 |

Source

|

| Record name | 7-fluoro-2-methylquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50392407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-fluoro-2-methylquinoline-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 7-Fluoro-2-methylquinoline-3-carboxylic acid

CAS Number: 879361-44-1

Introduction

7-Fluoro-2-methylquinoline-3-carboxylic acid is a fluorinated heterocyclic compound belonging to the quinoline class of molecules. Quinolines are a prominent scaffold in medicinal chemistry and drug discovery, renowned for their broad spectrum of biological activities. The incorporation of a fluorine atom at the 7-position, a methyl group at the 2-position, and a carboxylic acid at the 3-position imparts unique physicochemical properties that are of significant interest to researchers in drug development. This guide provides a comprehensive overview of its synthesis, structural elucidation, and potential applications, tailored for professionals in the scientific research community.

The quinoline core is a fundamental structure in numerous pharmaceuticals, and its derivatives have shown promise as anti-inflammatory and cytotoxic agents.[1][2] The strategic placement of substituents on the quinoline ring system allows for the fine-tuning of a molecule's biological activity and pharmacokinetic profile. The presence of the carboxylic acid moiety, in particular, can influence a compound's solubility, cell permeability, and interaction with biological targets.[3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| CAS Number | 879361-44-1 | [4] |

| Molecular Formula | C₁₁H₈FNO₂ | [4] |

| Molecular Weight | 205.19 g/mol | [4] |

| InChI Key | XJFNVJWLKGVKGN-UHFFFAOYSA-N | [4] |

Chemical Synthesis: A Mechanistic Approach

The most direct and established method for the synthesis of this compound is a two-step process commencing with the Friedländer annulation, followed by ester hydrolysis.[5] This approach offers a reliable pathway to the target molecule from readily available starting materials.

The Friedländer Annulation: Constructing the Quinoline Core

The Friedländer synthesis is a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group adjacent to a carbonyl.[5] In the context of our target molecule, this involves the reaction of 2-amino-4-fluorobenzaldehyde with ethyl acetoacetate. This reaction can be catalyzed by either acids or bases.[5]

The choice of catalyst is critical and influences the reaction mechanism and overall efficiency. Acid catalysis, for instance, promotes the initial formation of a Schiff base between the amine and the ketone, followed by an intramolecular aldol-type condensation and subsequent dehydration to form the aromatic quinoline ring.

Caption: Synthetic pathway for this compound.

Experimental Protocol: A Step-by-Step Guide

The following protocol is an adapted, generalized procedure for the synthesis of this compound.

Part 1: Synthesis of Ethyl 7-fluoro-2-methylquinoline-3-carboxylate (Friedländer Annulation)

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-amino-4-fluorobenzaldehyde (1.0 eq) in ethanol.

-

Addition of Reagents: To this solution, add ethyl acetoacetate (1.2 eq).

-

Catalysis: Add a catalytic amount of a suitable acid (e.g., a few drops of concentrated HCl) or base (e.g., piperidine). The choice of catalyst can influence reaction time and yield.[6]

-

Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. If an acid catalyst was used, neutralize the mixture with a saturated solution of sodium bicarbonate.

-

Extraction: Extract the product into an organic solvent such as ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Part 2: Hydrolysis to this compound

-

Reaction Setup: Dissolve the purified ethyl 7-fluoro-2-methylquinoline-3-carboxylate from Part 1 in a mixture of ethanol and an aqueous solution of a strong base (e.g., NaOH or KOH).

-

Reaction: Heat the mixture to reflux and stir for several hours. Monitor the disappearance of the starting material by TLC.

-

Work-up: After the reaction is complete, cool the mixture and remove the ethanol under reduced pressure.

-

Acidification: Dilute the remaining aqueous solution with water and acidify with a mineral acid (e.g., HCl) to a pH of approximately 2-3.

-

Isolation: The carboxylic acid will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the final product.[7]

Analytical Characterization: A Predictive Profile

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl group, and the carboxylic acid proton. The aromatic protons will appear in the downfield region (typically δ 7.0-9.0 ppm), with their splitting patterns influenced by the fluorine substituent. The methyl protons will present as a singlet in the upfield region (around δ 2.5-3.0 ppm). The carboxylic acid proton will be a broad singlet at a very downfield chemical shift (δ 12.0-14.0 ppm), which may be exchangeable with D₂O.

¹³C NMR: The carbon NMR spectrum will display signals for all 11 carbon atoms. The carbonyl carbon of the carboxylic acid will be the most downfield signal (δ 165-180 ppm). The aromatic carbons will resonate in the region of δ 110-150 ppm, with the carbon attached to the fluorine atom showing a characteristic large one-bond C-F coupling constant. The methyl carbon will appear at the most upfield position (around δ 20-25 ppm).[8]

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by several key absorption bands that confirm the presence of the principal functional groups.

| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity/Shape |

| O-H (Carboxylic Acid) | 3300 - 2500 | Broad |

| C-H (Aromatic) | 3100 - 3000 | Medium |

| C-H (Alkyl) | 2950 - 2850 | Medium |

| C=O (Carboxylic Acid) | 1725 - 1700 | Strong, Sharp |

| C=C (Aromatic) | 1600 - 1450 | Medium |

| C-O (Carboxylic Acid) | 1320 - 1210 | Strong |

| C-F | 1250 - 1000 | Strong |

The most diagnostic feature will be the very broad O-H stretch of the carboxylic acid, which often overlaps with the C-H stretching region. The strong, sharp carbonyl (C=O) absorption is also a key indicator.[9][10]

Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) is expected at m/z 205. The fragmentation pattern will likely involve the loss of the carboxylic acid group (-COOH, 45 Da) to give a fragment at m/z 160, or the loss of carbon dioxide (-CO₂, 44 Da) resulting in a fragment at m/z 161.[11] Further fragmentation of the quinoline ring system may also be observed. Predicted mass spectrometry data from PubChem suggests prominent adducts in electrospray ionization (ESI) such as [M+H]⁺ at m/z 206.06 and [M-H]⁻ at m/z 204.05.[12]

Applications and Future Directions

Quinoline-3-carboxylic acids are recognized for their potential as antiproliferative agents.[3] Studies on various quinoline derivatives have demonstrated significant cytotoxic activity against cancer cell lines, as well as anti-inflammatory properties.[1][13] The specific substitution pattern of this compound makes it an interesting candidate for further biological evaluation.

The presence of the fluorine atom can enhance metabolic stability and binding affinity to target proteins, a common strategy in modern drug design. The methyl group can influence the molecule's conformation and interaction with hydrophobic pockets in enzymes or receptors.

Future research on this compound could involve:

-

Biological Screening: Evaluating its cytotoxic effects on a panel of cancer cell lines and assessing its anti-inflammatory potential in relevant assays.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing analogs with modifications at the 2, 3, and 7-positions to understand how these changes impact biological activity.

-

Target Identification: Investigating the molecular mechanisms of action to identify the specific cellular targets responsible for any observed biological effects.

The logical progression of research for this molecule is illustrated in the workflow below.

Sources

- 1. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of novel quinoline derivatives and their cytotoxicity in A549 lung cancer cells [openscholar.dut.ac.za]

- 3. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. US4472579A - Process for the preparation of quinoline carboxylic acid derivatives - Google Patents [patents.google.com]

- 8. tsijournals.com [tsijournals.com]

- 9. uanlch.vscht.cz [uanlch.vscht.cz]

- 10. echemi.com [echemi.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. PubChemLite - this compound (C11H8FNO2) [pubchemlite.lcsb.uni.lu]

- 13. [PDF] Cytotoxic Potential of Novel Quinoline Derivative: 11-(1,4-Bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline against Different Cancer Cell Lines via Activation and Deactivation of the Expression of Some Proteins | Semantic Scholar [semanticscholar.org]

7-Fluoro-2-methylquinoline-3-carboxylic acid molecular weight

An In-depth Technical Guide to 7-Fluoro-2-methylquinoline-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry and materials science. We will delve into its core physicochemical properties, potential synthetic pathways, analytical characterization, and its emerging applications, particularly as a key building block in the development of novel therapeutic agents.

Core Physicochemical Properties

This compound is a quinoline derivative characterized by a fluorine atom at the 7-position, a methyl group at the 2-position, and a carboxylic acid at the 3-position.[1] These substitutions are critical as they modulate the molecule's electronic properties, solubility, and biological activity, making it a valuable scaffold in drug discovery. The fluorine atom, in particular, is a well-established bioisostere for a hydrogen atom that can enhance metabolic stability and binding affinity.

The fundamental properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₈FNO₂ | [1][2][3] |

| Molecular Weight | 205.19 g/mol | [2][3] |

| Monoisotopic Mass | 205.05391 Da | [4] |

| CAS Number | 879361-44-1 | [1][3][5] |

| Physical Form | Solid | [2] |

| InChI Key | XJFNVJWLKGVKGN-UHFFFAOYSA-N | [1][2][4] |

| Canonical SMILES | CC1=C(C=C2C=CC(=CC2=N1)F)C(=O)O | [4] |

Synthesis and Mechanistic Insights

The synthesis of quinoline-3-carboxylic acids often involves well-established cyclization reactions. A plausible and efficient pathway for this compound is the Doebner-von Miller reaction or a related condensation strategy. The causality behind this choice lies in the ready availability of starting materials and the reaction's reliability for generating the quinoline core.

A generalized synthetic workflow can be conceptualized as follows:

Caption: Generalized synthetic workflow for this compound.

Experimental Protocol (Hypothetical)

This protocol is a representative example based on established methodologies for similar quinoline derivatives.[6][7]

-

Condensation: To a stirred solution of 3-fluoroaniline in a suitable solvent (e.g., ethanol), add an equimolar amount of ethyl acetoacetate. Add a catalytic amount of a strong acid (e.g., sulfuric acid). Heat the mixture under reflux for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

Cyclization: Cool the reaction mixture. The solvent is removed under reduced pressure. The resulting residue is added to a dehydrating/oxidizing agent like polyphosphoric acid or heated in a high-boiling solvent like diphenyl ether to facilitate cyclization and aromatization.[6] Heat at 140-150°C for 2-3 hours.

-

Workup & Isolation (Ester): Cool the mixture and carefully pour it onto crushed ice. Neutralize with a base (e.g., sodium carbonate solution) to precipitate the crude ethyl 7-fluoro-2-methylquinoline-3-carboxylate. Filter the solid, wash with water, and dry. Purify via recrystallization or column chromatography.

-

Hydrolysis: Suspend the purified ester in an aqueous alcoholic solution (e.g., ethanol/water). Add an excess of sodium hydroxide and heat under reflux until the reaction is complete (monitored by TLC).

-

Final Product Isolation: Cool the reaction mixture and remove the alcohol under reduced pressure. Dilute with water and acidify with a mineral acid (e.g., HCl) to a pH of ~4-5. The target carboxylic acid will precipitate. Filter the solid, wash thoroughly with cold water to remove salts, and dry under vacuum.

This self-validating protocol relies on TLC at each stage to ensure reaction completion and chromatographic or recrystallization methods to achieve high purity, which is then confirmed by the analytical methods described below.

Analytical Characterization

To confirm the identity and purity of synthesized this compound, a suite of analytical techniques is essential.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will confirm the presence of the methyl group (singlet, ~2.5 ppm), aromatic protons (multiplets, ~7.0-8.5 ppm), and the carboxylic acid proton (broad singlet, >12 ppm). The coupling patterns of the aromatic protons will be indicative of the substitution pattern.

-

¹³C NMR: Will show distinct signals for the methyl carbon, the carboxylic acid carbonyl carbon, and the aromatic carbons of the quinoline ring.

-

¹⁹F NMR: Will display a singlet, confirming the presence and chemical environment of the single fluorine atom.

-

-

Mass Spectrometry (MS): Electrospray ionization (ESI-MS) would confirm the molecular weight, showing a prominent ion at m/z 206.06 [M+H]⁺ or 204.05 [M-H]⁻.[4]

-

Infrared (IR) Spectroscopy: Key stretches would include a broad O-H band for the carboxylic acid (~2500-3300 cm⁻¹), a sharp C=O stretch (~1700 cm⁻¹), and C=C/C=N stretches in the aromatic region (~1500-1650 cm⁻¹).

Applications in Research and Drug Discovery

Quinolines are privileged structures in medicinal chemistry. The title compound is a valuable building block, particularly for fluoroquinolone antibiotics and novel anticancer agents.[6][8]

Precursor for Fluoroquinolone Antibiotics

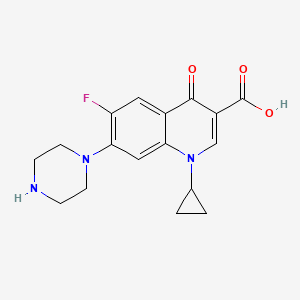

Fluoroquinolones are broad-spectrum bactericidal drugs.[6] The core structure of this compound is highly analogous to the quinolone core of these drugs. The carboxylic acid at position 3 and the quinoline nitrogen are essential for binding to bacterial DNA gyrase and topoisomerase IV. The fluorine at C-7 (in this scaffold, analogous to the C-6 fluorine in many common fluoroquinolones) is known to significantly increase antibacterial potency.[6]

Caption: Role as a versatile building block in drug discovery.

Development of Antiproliferative Agents

Recent studies have highlighted that quinoline-3-carboxylic acid derivatives can serve as selective antiproliferative agents.[8] The mechanism often involves intercalation with DNA or inhibition of key cellular enzymes.[9] The specific substitutions on the quinoline ring are critical for tuning the compound's selectivity towards cancer cells over non-cancerous cells.[8] This makes this compound a compound of interest for developing new, targeted cancer therapies.

Safety, Handling, and Storage

-

General Handling: Use in a well-ventilated area or a chemical fume hood.[10] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[10][11] Avoid inhalation of dust and direct contact with skin and eyes.[10]

-

First Aid:

-

Skin Contact: Immediately wash off with soap and plenty of water.[11]

-

Eye Contact: Rinse cautiously with water for several minutes.

-

Ingestion: Do not induce vomiting. Rinse mouth and seek medical attention.

-

-

Stability and Storage: The compound is expected to be chemically stable under standard ambient conditions. Store in a tightly closed container in a dry, cool, and well-ventilated place.

-

Incompatible Materials: Strong oxidizing agents and strong acids.[11]

It is the user's responsibility to perform a thorough risk assessment before handling this chemical.

Conclusion

This compound (MW: 205.19 g/mol ) is a fluorinated heterocyclic compound with significant potential as a building block in medicinal chemistry. Its structural features are highly relevant to the development of new fluoroquinolone antibiotics and targeted antiproliferative agents. The synthetic pathways are accessible through established organic chemistry reactions, and its identity can be unequivocally confirmed with standard analytical techniques. Given its potential applications, this compound represents a valuable tool for researchers and scientists dedicated to advancing drug discovery and development.

References

-

SAFETY DATA SHEET - Quinoline. Acros Organics. [Link]

-

SAFETY DATA SHEET - 7-Methylquinoline. Fisher Scientific. [Link]

-

This compound (C11H8FNO2) - PubChemLite. PubChemLite. [Link]

-

Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate - MDPI. MDPI. [Link]

- A process for synthesis of fluoroquinolonic derivatives - Google Patents.

-

Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents - Baxendale Group - Durham University. Durham University. [Link]

-

7-Fluoro-2-methylquinoline-3-carboxylicacid,95% - Ruji Biology. Ruji Biology. [Link]

-

This compound - Chembeasy. Chembeasy. [Link]

-

Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Bentham Science. [Link]

-

Quinoline-3-Carboxylic Acids "DNA Minor Groove-Binding Agent" - PubMed. PubMed. [Link]

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. This compound | Sigma-Aldrich [sigmaaldrich.com]

- 3. scbt.com [scbt.com]

- 4. PubChemLite - this compound (C11H8FNO2) [pubchemlite.lcsb.uni.lu]

- 5. This compound | 879361-44-1 [chemicalbook.com]

- 6. mdpi.com [mdpi.com]

- 7. WO2003010144A2 - A process for synthesis of fluoroquinolonic derivatives - Google Patents [patents.google.com]

- 8. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Quinoline-3-Carboxylic Acids "DNA Minor Groove-Binding Agent" - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.co.uk [fishersci.co.uk]

7-Fluoro-2-methylquinoline-3-carboxylic acid chemical structure

An In-Depth Technical Guide to 7-Fluoro-2-methylquinoline-3-carboxylic Acid: Structure, Synthesis, and Therapeutic Context

Executive Summary

This compound is a heterocyclic compound featuring the core structure of quinolone carboxylic acids, a class of molecules with profound significance in medicinal chemistry. As a fluorinated derivative, it belongs to the broader family of fluoroquinolones, which are renowned for their potent antibacterial activity.[1][][3] This guide provides a detailed technical overview of its chemical structure, physicochemical properties, and its place within the therapeutic landscape. We will explore a representative synthetic pathway, discuss methods for its analytical characterization, and contextualize its importance as a scaffold in drug discovery, particularly concerning its mechanism of action as a bacterial topoisomerase inhibitor. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this key molecular entity.

Chemical Identity and Physicochemical Properties

The foundational step in understanding any chemical entity is to define its structure and core properties. This compound is a substituted quinoline, which is a bicyclic aromatic heterocycle containing a benzene ring fused to a pyridine ring.

Molecular Structure

The structure consists of a quinoline ring system with three key substitutions:

-

A fluorine atom at position 7.

-

A methyl group at position 2.

-

A carboxylic acid group at position 3.

Caption: Chemical structure of this compound.

Physicochemical Data

The key identifying and physical properties of the compound are summarized below.

| Property | Value | Source |

| CAS Number | 879361-44-1 | [4][5] |

| Molecular Formula | C₁₁H₈FNO₂ | [5][6][7] |

| Molecular Weight | 205.19 g/mol | [5][6] |

| InChI Key | XJFNVJWLKGVKGN-UHFFFAOYSA-N | [6][7] |

| Canonical SMILES | CC1=C(C=C2C=CC(=CC2=N1)F)C(=O)O | [7] |

| Physical Form | Solid | |

| Purity (Typical) | ≥95% | [8] |

The Fluoroquinolone Context: Mechanism of Action and Therapeutic Significance

This compound is structurally a member of the fluoroquinolone class of compounds, which are among the most important synthetic antibacterial agents.[3]

Core Scaffold: The Role of Quinolone-3-Carboxylic Acid

The quinolone-3-carboxylic acid moiety is the fundamental pharmacophore responsible for the biological activity of this class. The carboxylic acid group at position 3 and the carbonyl at position 4 (implied in the quinolone core) are essential for binding to the target enzymes.

Mechanism of Action: Inhibition of Bacterial Topoisomerases

Fluoroquinolones exert their bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[][9] These enzymes are crucial for managing DNA topology during replication, transcription, and repair.

-

DNA Gyrase (a Type II Topoisomerase): Primarily in Gram-negative bacteria, this enzyme introduces negative supercoils into DNA, a process vital for initiating replication.[]

-

Topoisomerase IV: Primarily in Gram-positive bacteria, this enzyme is responsible for decatenating (unlinking) daughter chromosomes after replication, allowing for cell division.[]

By forming a stable ternary complex with the enzyme and cleaved DNA, fluoroquinolones trap the enzyme in its active state, leading to double-stranded DNA breaks and subsequent cell death.[10]

Caption: General mechanism of action for fluoroquinolone antibiotics.

Structure-Activity Relationship (SAR) Insights

The specific substitutions on the quinolone core are critical for modulating the compound's activity and properties:

-

C7-Fluorine: The presence of a fluorine atom on the fused benzene ring (often at C6 or C7) is a hallmark of the "fluoroquinolone" class. This substitution significantly enhances cell penetration and potency against DNA gyrase.[]

-

C2-Methyl: Substitutions at the C2 position can influence the compound's spectrum of activity and pharmacokinetic profile.

Synthesis and Manufacturing

While multiple routes exist for quinoline-3-carboxylic acids, a common and effective strategy is the Friedländer annulation , which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an activated methylene group.

Retrosynthetic Analysis & Strategy Selection

A plausible synthesis for this compound involves the acid- or base-catalyzed condensation of 4-fluoro-2-aminobenzaldehyde with ethyl acetoacetate, followed by hydrolysis of the resulting ester. This approach is chosen for its convergence and use of readily available starting materials.

Proposed Synthesis Workflow

Sources

- 1. Fluoroquinolones’ Biological Activities against Laboratory Microbes and Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. This compound | 879361-44-1 [chemicalbook.com]

- 5. scbt.com [scbt.com]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. PubChemLite - this compound (C11H8FNO2) [pubchemlite.lcsb.uni.lu]

- 8. This compound 95% - CAS:879361-44-1 - 如吉生物科技 [shruji.com]

- 9. Biological Effects of Quinolones: A Family of Broad-Spectrum Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

7-Fluoro-2-methylquinoline-3-carboxylic acid physical properties

An In-depth Technical Guide to the Physical Properties of 7-Fluoro-2-methylquinoline-3-carboxylic Acid

Abstract

This compound is a heterocyclic compound featuring the quinoline scaffold, a privileged structure in medicinal chemistry renowned for its presence in numerous therapeutic agents. As a functionalized quinoline carboxylic acid, its physicochemical properties are of paramount importance to researchers in drug discovery, dictating its behavior in biological systems, including solubility, membrane permeability, and target engagement.[1] This technical guide provides a comprehensive overview of the core physical properties of this compound, blending available data, computational predictions, and established chemical principles. Furthermore, it equips researchers with detailed, field-proven experimental protocols for the empirical determination of these key parameters, ensuring a robust foundation for future development and application.

Molecular Identity and Structure

The foundational step in characterizing any chemical entity is to establish its unambiguous identity. This compound is built upon a bicyclic quinoline core, substituted with a methyl group at position 2, a carboxylic acid at position 3, and a fluorine atom at position 7. The fluorine substitution is particularly significant, as it is a common strategy in drug design to modulate metabolic stability, binding affinity, and pKa.[2]

The key identifiers for this compound are summarized below.

| Property | Value | Source |

| CAS Number | 879361-44-1 | [3][4][5] |

| Molecular Formula | C₁₁H₈FNO₂ | [3][5][6] |

| Molecular Weight | 205.19 g/mol | [3][5] |

| IUPAC Name | This compound | |

| InChI Key | XJFNVJWLKGVKGN-UHFFFAOYSA-N | [3][6] |

| SMILES | CC1=C(C=C2C=CC(=CC2=N1)F)C(=O)O | [6] |

Physicochemical Properties: Predictions and Inferences

Direct experimental data for many physical properties of this specific molecule are not widely published. However, by leveraging computational models and understanding the behavior of the broader class of fluoroquinolones, we can establish a reliable physicochemical profile.

| Property | Predicted/Inferred Value | Significance in Drug Development |

| Melting Point (°C) | Not reported; expected to be high (>200°C) | Indicates purity and thermal stability. High melting points are common for rigid, crystalline solids like quinolones. |

| XlogP | 2.2 | Predicts lipophilicity and membrane permeability. A value of 2.2 suggests moderate lipophilicity, balancing aqueous solubility with the ability to cross cell membranes.[6] |

| pKa₁ (Carboxylic Acid) | ~2-4 (Estimated) | Determines the ionization state of the acidic group. At physiological pH (~7.4), the carboxylic acid will be fully deprotonated (anionic), which enhances aqueous solubility.[7][8] |

| pKa₂ (Quinoline Nitrogen) | ~3-5 (Estimated, for conjugate acid) | Determines the ionization state of the basic group. The quinoline nitrogen is weakly basic and will be predominantly neutral at physiological pH, though its basicity is reduced by the electron-withdrawing fluorine and carboxyl groups. |

Lipophilicity and Solubility

The partition coefficient (LogP) is a critical measure of a compound's lipophilicity. The predicted XlogP of 2.2 for this compound indicates a balanced character, suggesting it can partition into lipid environments like cell membranes without being excessively retained.[6]

Like most fluoroquinolone derivatives, this compound is expected to exhibit pH-dependent solubility.[9][10] Its structure contains both an acidic group (carboxylic acid) and a basic group (quinoline nitrogen), making it amphoteric.

-

In acidic solutions (pH < pKa₂): The quinoline nitrogen becomes protonated, forming a cationic species, which increases aqueous solubility.

-

In neutral solutions (pKa₂ < pH < pKa₁): The molecule exists predominantly as a zwitterion or a neutral species, where solubility is typically at its minimum.[7] This is a crucial consideration for formulation and administration.

-

In basic solutions (pH > pKa₁): The carboxylic acid is deprotonated, forming an anionic carboxylate, which significantly increases aqueous solubility.

Caption: Workflow for the Shake-Flask Solubility Assay.

Methodology:

-

Preparation: Prepare a series of buffered solutions (e.g., pH 2.0, 7.4, 9.0) to assess pH-dependent solubility.

-

Incubation: Add an excess amount of the solid compound to a vial containing a known volume of the buffer. The excess solid ensures saturation.

-

Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours.

-

Separation: After equilibration, centrifuge the samples at high speed to pellet the undissolved solid.

-

Sampling: Carefully withdraw a precise aliquot of the clear supernatant.

-

Quantification: Dilute the supernatant with a suitable mobile phase and analyze the concentration using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, against a standard curve.

Conclusion

This compound presents a physicochemical profile characteristic of a promising scaffold for drug discovery. Its moderate lipophilicity, coupled with pH-dependent solubility, provides a framework for optimizing its absorption, distribution, metabolism, and excretion (ADME) properties. While computational tools offer valuable initial insights, the experimental protocols detailed herein provide the necessary means for robust empirical validation. A thorough understanding and documentation of these physical properties are indispensable for advancing this and related molecules from chemical entities to potential therapeutic agents.

References

- Vertex AI Search. (2026). Physicochemical properties of the fluoroquinolones studied in this manuscript.

- Ross, D. L., & Riley, C. M. (1990). Physicochemical properties of the fluoroquinolone antimicrobials. II. Acid ionization constants and their relationship to structure. ElectronicsAndBooks.

- Bambeke, F. V., et al. (Year not specified). FLUOROQUINOLONE ANTIBACTERIALS: A REVIEW ON CHEMISTRY, MICROBIOLOGY AND THERAPEUTIC PROSPECTS.

- Louisiana Department of Health. (Year not specified). Fluoroquinolones (and Quinolones).

- Magyar, A., et al. (2016). Chemical structure and pharmacokinetics of novel quinolone agents represented by avarofloxacin, delafloxacin, finafloxacin, zabofloxacin and nemonoxacin. PMC - PubMed Central.

- Singh, P., et al. (2020).

- CymitQuimica. (Year not specified). This compound.

- Mohammed, I. K., & Mousa, E. F. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A.

- BenchChem. (2025).

- BenchChem. (2025).

- ChemicalBook. (2023). This compound | 879361-44-1.

- National Institutes of Health. (Year not specified).

- Sigma-Aldrich. (Year not specified). 6-Fluoro-2-methyl-quinoline-3-carboxylic acid | 461026-47-1.

- ChemicalBook. (Year not specified). 7-FLUORO-2-METHYLQUINOLINE(1128-74-1) 1H NMR spectrum.

- Google Patents. (2003).

- PubChem. (2026). Fluoroquinolonic acid | C13H9ClFNO3 | CID 483180.

- MDPI. (Year not specified). Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)

- PubChemLite. (2025). This compound (C11H8FNO2).

- Santa Cruz Biotechnology. (Year not specified). This compound | CAS 879361-44-1.

- ScienceDirect. (Year not specified). Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines.

- ChemicalBook. (2025). 7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid | 86393-33-1.

- Baxendale Group - Durham University. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents.

- Merck. (Year not specified). This compound.

- Sigma-Aldrich. (Year not specified). This compound.

- TCI America. (Year not specified). 439665 this compound CAS: 879361-44-1.

- ChemSrc. (2026). This compound.

- PubChem. (2025). Quinoline-3-carboxylic acid | C10H7NO2 | CID 80971.

- BLD Pharm. (Year not specified). 1333255-09-6|8-Fluoro-2-methylquinoline-3-carboxylic acid.

- Echemi. (2024). IR Spectra for Carboxylic Acid | Detailed Guide.

- Sigma-Aldrich. (Year not specified). 7-Fluoro-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid | 1260641-74-4.

- Sigma-Aldrich. (Year not specified). 2-Methyl-quinoline-3-carboxylic acid.

- Santa Cruz Biotechnology. (Year not specified). 6-Fluoro-2-methylquinoline-3-carboxylic acid | CAS 461026-47-1.

- PubChemLite. (2025). 8-fluoro-2-methylquinoline-3-carboxylic acid hydrochloride (C11H8FNO2).

- PubChemLite. (2025). 7-fluoro-2-methylquinoline-4-carboxylic acid (C11H8FNO2).

- Organic Chemistry Data. (2022).

- Cayman Chemical. (Year not specified). 3-Methylquinoxaline-2-carboxylic Acid (CAS 74003-63-7).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Chemical structure and pharmacokinetics of novel quinolone agents represented by avarofloxacin, delafloxacin, finafloxacin, zabofloxacin and nemonoxacin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. This compound | 879361-44-1 [chemicalbook.com]

- 5. scbt.com [scbt.com]

- 6. PubChemLite - this compound (C11H8FNO2) [pubchemlite.lcsb.uni.lu]

- 7. electronicsandbooks.com [electronicsandbooks.com]

- 8. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ptfarm.pl [ptfarm.pl]

- 10. ldh.la.gov [ldh.la.gov]

Introduction: The Critical Role of Solubility in the Application of Quinolone Carboxylic Acids

An In-depth Technical Guide to the Solubility of 7-Fluoro-2-methylquinoline-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This compound belongs to the broader family of quinoline carboxylic acid derivatives. These scaffolds are of significant interest in medicinal chemistry and drug discovery, forming the core of numerous antibacterial agents known as fluoroquinolones.[1] The biological activity of these compounds is intrinsically linked to their ability to reach their target site, a process heavily dictated by their solubility in physiological media.

Poor aqueous solubility is a common challenge in the development of quinoline-based therapeutics and can hinder preclinical and clinical progression.[2] Therefore, a thorough understanding and accurate measurement of the solubility of novel derivatives like this compound are paramount for any research and development program. This guide will delve into the theoretical and practical aspects of determining and understanding the solubility profile of this compound.

Physicochemical Properties and Their Influence on Solubility

While specific experimental solubility data for this compound is not widely published, we can infer its likely behavior based on its structural components and data from analogous compounds.

Molecular Structure:

-

Quinoline Core: A heterocyclic aromatic ring system that contributes to the compound's rigidity and potential for π-π stacking interactions, which can decrease solubility in aqueous media.

-

Carboxylic Acid Group: This functional group is ionizable, making the compound's solubility highly dependent on the pH of the surrounding medium.[3]

-

Fluoro Group: The fluorine atom at the 7-position is an electron-withdrawing group that can influence the pKa of the carboxylic acid and the overall electronic distribution of the molecule, thereby affecting its interactions with solvents.

-

Methyl Group: The methyl group at the 2-position adds to the lipophilicity of the molecule, which generally tends to decrease aqueous solubility.

Expected Solubility Profile:

Based on the structure, this compound is expected to be a crystalline solid with low intrinsic aqueous solubility.[4][5] The solubility is anticipated to be significantly influenced by:

-

pH: The carboxylic acid group will be protonated at low pH, rendering the molecule less polar. As the pH increases above the pKa of the carboxylic acid, the molecule will deprotonate to form a more soluble carboxylate salt.[2][3][6]

-

Solvent Polarity: Due to the presence of the polar carboxylic acid group, solubility is expected to be higher in polar solvents, particularly those capable of hydrogen bonding.[3]

-

Temperature: For most solids, solubility increases with temperature.[6]

-

Presence of Counter-ions: The formation of salts with various cations can significantly enhance aqueous solubility.[7]

Experimental Determination of Solubility: Protocols and Best Practices

Accurate determination of solubility is a cornerstone of pre-formulation studies. Below are detailed protocols for two common methods used in the pharmaceutical industry.

Equilibrium Solubility (Shake-Flask Method)

This method determines the thermodynamic solubility of a compound at equilibrium.

Protocol:

-

Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, buffer of a specific pH, organic solvent) in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. It is crucial to visually confirm that excess solid remains.

-

Phase Separation: Separate the solid and liquid phases. This is typically achieved by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

-

Quantification: Analyze the concentration of the dissolved compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Data Reporting: Express the solubility as mg/mL or µg/mL.

Causality and Trustworthiness:

-

Why excess solid? To ensure the solution is truly saturated at equilibrium.

-

Why constant temperature? Solubility is temperature-dependent.[6]

-

Why filtration? To remove any undissolved solid particles that would lead to an overestimation of solubility.

-

Self-Validating System: The persistence of undissolved solid throughout the experiment confirms that equilibrium has been established in a saturated state.

Caption: Workflow for Equilibrium Solubility Determination.

Kinetic Solubility (High-Throughput Method)

This method measures the concentration at which a compound precipitates from a solution prepared by diluting a high-concentration stock in a non-solvent. It is often used for early-stage screening.

Protocol:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in a suitable organic solvent (e.g., DMSO).

-

Serial Dilution: In a microplate, perform a serial dilution of the stock solution with the aqueous buffer of interest.

-

Incubation: Incubate the plate for a defined period (e.g., 2-24 hours) at a constant temperature.

-

Precipitation Detection: Measure the turbidity of each well using a nephelometer or a plate reader capable of detecting light scattering.

-

Data Analysis: The kinetic solubility is defined as the highest concentration at which no precipitation is observed.

Causality and Trustworthiness:

-

Why a DMSO stock? Many drug-like molecules have high solubility in DMSO, allowing for a concentrated starting point.

-

Why serial dilution? To identify the point of precipitation across a range of concentrations.

-

Self-Validating System: The clear dose-dependent increase in turbidity provides an internal control for the precipitation event.

Caption: High-Throughput Kinetic Solubility Workflow.

Factors Influencing the Solubility of this compound

Understanding the factors that modulate solubility is key to overcoming formulation and delivery challenges.

The Impact of pH

For a compound with a carboxylic acid moiety, the relationship between pH, pKa, and solubility is described by the Henderson-Hasselbalch equation. The total solubility (ST) at a given pH is the sum of the intrinsic solubility of the unionized form (S0) and the concentration of the ionized form.

-

Below pKa: The compound will exist predominantly in its neutral, less soluble form.

-

Above pKa: The compound will be deprotonated, forming a more soluble carboxylate anion.

This relationship underscores the importance of measuring solubility in buffers of varying pH to construct a comprehensive pH-solubility profile. This is particularly relevant for predicting oral absorption, as the compound will encounter a wide range of pH environments in the gastrointestinal tract.

Co-solvents and Formulation Strategies

When aqueous solubility is insufficient, various formulation strategies can be employed:

-

Co-solvents: The addition of water-miscible organic solvents (e.g., ethanol, propylene glycol, PEG 400) can disrupt the hydrogen bonding network of water and provide a more favorable environment for the solute, thereby increasing solubility.

-

Surfactants: Micelle-forming surfactants can encapsulate the hydrophobic portions of the molecule, increasing its apparent solubility in aqueous media.

-

Complexing Agents: Cyclodextrins can form inclusion complexes with the quinoline core, shielding it from the aqueous environment and enhancing solubility.

-

Salt Formation: Creating a salt of the carboxylic acid with a suitable base (e.g., sodium, potassium, or an amine) is a common and effective method to dramatically increase aqueous solubility and dissolution rate.

Conclusion and Future Directions

While specific, publicly available solubility data for this compound is scarce, a robust understanding of its physicochemical properties can be derived from its structure and the behavior of related quinoline carboxylic acids. This guide provides the theoretical framework and practical methodologies for researchers to accurately determine the solubility of this compound. A comprehensive characterization of its pH-solubility profile, along with an investigation into the effects of temperature and various formulation excipients, will be critical for advancing its development as a potential therapeutic agent.

References

-

Quinoline-4-carboxylic acid | Solubility of Things . This source discusses the solubility profile of a related quinoline carboxylic acid, highlighting the influence of polar solvents and pH on solubility due to the carboxylic acid group. 3

-

Influence of metal cations on the solubility of fluoroquinolones - ResearchGate . This article explores the complex effects of metal cations on the solubility of fluoroquinolones, noting that they can either increase or have no effect on solubility. 7

-

The effect of temperature and pH on the solubility of quinolone compounds: estimation of heat of fusion - PubMed . This study describes the impact of temperature and pH on the aqueous solubility of ciprofloxacin and norfloxacin, demonstrating that solubility can be influenced by these factors. 6

-

Aqueous solubilities of some variously substituted quinolone antimicrobials - Regulations.gov . This paper evaluates the solubility of a series of fluoroquinolones as a function of pH, temperature, and salt concentration, noting their zwitterionic nature at physiological pH leads to lower solubility. 2

-

Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate - MDPI . This article discusses the synthesis of fluoroquinolone precursors and the importance of the fluorine atom in later-generation quinolone antibiotics. 1

-

This compound | Sigma-Aldrich . This product page provides basic physicochemical information for the target compound, confirming it is a solid. 4

-

This compound - CymitQuimica . This product page lists chemical properties such as the molecular weight and formula for this compound. 5

Sources

- 1. Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate [mdpi.com]

- 2. downloads.regulations.gov [downloads.regulations.gov]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. This compound | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. The effect of temperature and pH on the solubility of quinolone compounds: estimation of heat of fusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

A Spectroscopic and Structural Elucidation Guide to 7-Fluoro-2-methylquinoline-3-carboxylic acid

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a broad spectrum of biological activities, including antimalarial, antibacterial, and anticancer properties.[1][2] The introduction of a fluorine atom into the quinoline ring system can significantly modulate a molecule's physicochemical properties, such as its metabolic stability, lipophilicity, and binding affinity to target proteins.[3] This guide provides a comprehensive technical overview of the spectral characterization of a specific fluoroquinolone derivative, 7-Fluoro-2-methylquinoline-3-carboxylic acid, a compound of interest in drug discovery and development.[4]

This document serves as a detailed reference for the structural elucidation of this compound, presenting an in-depth analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. As a self-validating system, the protocols and data interpretation provided herein are grounded in established spectroscopic principles and supported by authoritative references, ensuring scientific integrity and trustworthiness.

Molecular Structure and Key Features

This compound possesses a rigid heterocyclic core with key functional groups that dictate its spectral behavior. The strategic placement of the fluorine atom at the C7 position, the methyl group at C2, and the carboxylic acid at C3 creates a unique electronic environment, which is reflected in its spectroscopic fingerprint.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique for elucidating the precise molecular structure of a compound.[5][6] By analyzing the chemical shifts, splitting patterns, and integration of signals in ¹H and ¹³C NMR spectra, detailed information about the connectivity and chemical environment of each atom can be obtained.[7]

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound in a suitable solvent like DMSO-d₆ is expected to show distinct signals for the aromatic protons, the methyl group, and the carboxylic acid proton. The chemical shifts are influenced by the electron-withdrawing effects of the fluorine atom and the carboxylic acid group, as well as the electron-donating effect of the methyl group.

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-4 | 8.5 - 8.7 | s | - |

| H-5 | 7.8 - 8.0 | d | ~9.0 |

| H-6 | 7.4 - 7.6 | dd | ~9.0, ~2.5 |

| H-8 | 7.6 - 7.8 | d | ~2.5 |

| 2-CH₃ | 2.6 - 2.8 | s | - |

| 3-COOH | 12.0 - 13.0 | br s | - |

-

Rationale for Predictions: The predictions are based on the analysis of structurally similar compounds. The chemical shifts of the aromatic protons are estimated by considering the substituent effects on the quinoline ring. The fluorine at C7 is expected to cause a doublet of doublets for H6 and a doublet for H8 due to ortho and meta coupling, respectively. The H5 proton will appear as a doublet due to coupling with H6. The H4 proton, being adjacent to the electron-withdrawing carboxylic acid group and the quinoline nitrogen, is predicted to be the most downfield of the aromatic protons. The methyl group at C2 will appear as a singlet, and the carboxylic acid proton will be a broad singlet at a significantly downfield chemical shift.[8][9]

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The chemical shifts are influenced by the hybridization and the electronic environment of each carbon atom.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-2 | 155 - 158 |

| C-3 | 125 - 128 |

| C-4 | 138 - 141 |

| C-4a | 128 - 131 |

| C-5 | 126 - 129 |

| C-6 | 115 - 118 (d, ¹JCF ≈ 250 Hz) |

| C-7 | 162 - 165 (d, ¹JCF ≈ 250 Hz) |

| C-8 | 110 - 113 |

| C-8a | 147 - 150 |

| 2-CH₃ | 20 - 23 |

| 3-COOH | 168 - 171 |

-

Rationale for Predictions: The chemical shifts are estimated based on the known values for quinoline and the substituent effects of the methyl, carboxylic acid, and fluorine groups. The carbons directly attached to the fluorine (C7) and in the ortho position (C6, C8) will show characteristic splitting due to C-F coupling. The carbonyl carbon of the carboxylic acid will appear significantly downfield.

Infrared (IR) Spectroscopy

FT-IR spectroscopy is a rapid and non-destructive analytical technique used to identify functional groups within a molecule by measuring the absorption of infrared radiation.[10][11][12]

Predicted IR Absorption Bands

The IR spectrum of this compound is expected to display characteristic absorption bands corresponding to its key functional groups.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3300-2500 (broad) | O-H stretch | Carboxylic acid |

| 1710-1680 | C=O stretch | Carboxylic acid (conjugated) |

| 1620-1580 | C=C and C=N stretch | Quinoline ring |

| 1300-1200 | C-O stretch | Carboxylic acid |

| 1250-1100 | C-F stretch | Aryl fluoride |

| 950-900 (broad) | O-H bend | Carboxylic acid |

-

Rationale for Predictions: The broad absorption in the 3300-2500 cm⁻¹ region is a hallmark of the O-H stretching vibration in a hydrogen-bonded carboxylic acid dimer.[12][13] The C=O stretching frequency is expected to be in the 1710-1680 cm⁻¹ range due to conjugation with the quinoline ring. The C=C and C=N stretching vibrations of the aromatic ring will appear in the 1620-1580 cm⁻¹ region. The C-F stretching vibration will give rise to a strong absorption band in the 1250-1100 cm⁻¹ range.[14]

Mass Spectrometry (MS)

Mass spectrometry is an essential analytical technique in drug discovery and development for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis.[8][15][16]

Predicted Mass Spectrometry Data

-

Molecular Ion: The nominal molecular weight of this compound is 205.19 g/mol .[15] In high-resolution mass spectrometry (HRMS), the expected monoisotopic mass for the protonated molecule [M+H]⁺ is approximately 206.0612 m/z.[15]

-

Predicted Fragmentation Pattern: The fragmentation of the molecular ion in the mass spectrometer can provide valuable structural information. Key predicted fragmentation pathways include:

-

Loss of H₂O (18 Da) from the carboxylic acid group.

-

Loss of COOH (45 Da) from the carboxylic acid group.

-

Loss of CO (28 Da) from the quinoline ring.

-

Caption: Predicted major fragmentation pathways for this compound.

Experimental Protocols

The following are generalized, step-by-step methodologies for the synthesis and spectral analysis of this compound. These protocols are based on established procedures for similar compounds and should be adapted and optimized as necessary.[7]

Synthesis Protocol: Modified Combes Quinoline Synthesis

A plausible synthetic route to this compound is a variation of the Combes quinoline synthesis.

Caption: Proposed synthetic workflow for this compound.

-

Step 1: Condensation. 3-Fluoroaniline is reacted with ethyl acetoacetate in the presence of an acid catalyst (e.g., a few drops of acetic acid) and heated to form the enamine intermediate, ethyl 3-((3-fluorophenyl)amino)but-2-enoate.

-

Step 2: Cyclization. The intermediate is then treated with a strong acid, such as concentrated sulfuric acid, and heated to induce cyclization and dehydration, yielding ethyl 7-fluoro-2-methylquinoline-3-carboxylate.

-

Step 3: Hydrolysis. The resulting ester is hydrolyzed by heating with a base, such as sodium hydroxide, in an aqueous ethanol solution.

-

Step 4: Acidification and Isolation. The reaction mixture is cooled and acidified with an acid, such as hydrochloric acid, to precipitate the final product, this compound. The solid is then collected by filtration, washed with water, and can be further purified by recrystallization.

NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., 0.5 mL of DMSO-d₆).

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition Parameters:

-

¹H NMR: Acquire with a sufficient number of scans to obtain a good signal-to-noise ratio. Use a standard pulse sequence.

-

¹³C NMR: Acquire with a proton-decoupled pulse sequence. A larger number of scans will be required due to the lower natural abundance of ¹³C.

-

IR Data Acquisition

-

Sample Preparation: Prepare the sample as a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Record the IR spectrum using a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition Parameters: Collect the spectrum over the range of 4000-400 cm⁻¹ with a sufficient number of scans to obtain a high-quality spectrum.

MS Data Acquisition

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Analyze the sample using a mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI).

-

Data Acquisition Parameters: Acquire the mass spectrum in both positive and negative ion modes to observe the protonated [M+H]⁺ and deprotonated [M-H]⁻ molecular ions, respectively. For fragmentation studies, perform tandem mass spectrometry (MS/MS) experiments.

Conclusion

This technical guide provides a comprehensive overview of the predicted spectral data (NMR, IR, and MS) for this compound. The detailed analysis and interpretation, grounded in established spectroscopic principles and data from structurally related compounds, offer a robust framework for the structural elucidation of this and similar fluoroquinolone derivatives. The inclusion of standardized experimental protocols further enhances the practical utility of this guide for researchers and professionals in the field of drug discovery and development. The methodologies and data presented herein underscore the power of modern spectroscopic techniques in advancing pharmaceutical research.

References

- Vertex AI Search. (n.d.). Understanding the Role of Mass Spectrometry in Drug Discovery and Development.

- Vertex AI Search. (n.d.). How Mass Spectrometry Accelerates and Improves Drug Discovery and Development.

- Vertex AI Search. (2025).

- Vertex AI Search. (n.d.). Applying mass spectrometry in pharmaceutical analysis | Drug Discovery News.

- Vertex AI Search. (2021). Mass spectrometry applications for drug discovery and development.

- Vertex AI Search. (n.d.). Nmr Spectroscopy In Pharmaceutical Analysis.

- Vertex AI Search. (2022). Fourier-Transform Infrared Spectroscopy Used in Pharmaceutical Industry - Walsh Medical Media.

- Vertex AI Search. (2023). 7 Applications of FTIR Analysis - Richmond Scientific.

- Vertex AI Search. (n.d.). NMR as a “Gold Standard” Method in Drug Design and Discovery - PMC - PubMed Central.

- Vertex AI Search. (2025).

- Vertex AI Search. (n.d.).

- Vertex AI Search. (2018). Mass spectrometry and drug development – how the two come together.

- Vertex AI Search. (n.d.).

- Vertex AI Search. (2023). POTENTIAL OF FTIR IN PHARMACEUTICAL ANALYSIS: A REVIEW - IJNRD.

- Vertex AI Search. (n.d.). Fourier Transform infrared (FT-IR) spectra of carboxylic acids. Some...

- ChemicalBook. (n.d.). 7-FLUORO-2-METHYLQUINOLINE(1128-74-1) 1H NMR spectrum.

- PubChemLite. (n.d.). This compound (C11H8FNO2).

- MDPI. (n.d.). Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)

- Arabian Journal of Chemistry. (n.d.). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study.

- ResearchGate. (n.d.). Figure S11. 1 H NMR spectrum of 3f . | Download Scientific Diagram.

- CymitQuimica. (n.d.). This compound.

- Baxendale Group - Durham University. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents.

- ChemicalBook. (n.d.). 6-FLUORO-2-METHYLQUINOLINE-3-CARBOXYLIC ACID(461026-47-1) 1H NMR spectrum.

- MDPI. (n.d.).

- ResearchGate. (n.d.). Fig. S2 The 1 H NMR of 2-methyl quinoline-4-carboxylic acid hydrazide.

- Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids.

- Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.

- Google Patents. (n.d.).

- Connect Journals. (n.d.). SYNTHESIS OF DERIVATIVES OF 7,8- DIMETHYLQUINOLINES AS POTENTIAL ANTIMICROBIAL AND ANTIFUNGAL AGENTS.

- Sigma-Aldrich. (n.d.). This compound.

- Santa Cruz Biotechnology. (n.d.). This compound | CAS 879361-44-1 | SCBT.

- 克拉玛尔试剂. (n.d.). This compound.

- 上海如吉生物科技发展有限公司. (n.d.). 7-Fluoro-2-methylquinoline-3-carboxylicacid,95%.

- PubMed. (n.d.).

- PubMed. (n.d.). Quinoline-3-Carboxylic Acids "DNA Minor Groove-Binding Agent".

- Benchchem. (n.d.). Application Notes and Protocols for the Derivatization of Quinoline-2-Carboxylic Acid for GC-MS Analysis.

- TSI Journals. (n.d.).

- PubChem. (n.d.). Fluoroquinolonic acid | C13H9ClFNO3 | CID 483180.

- PubChem. (n.d.). 6-Fluoroquinoline-2-carboxylic acid | C10H6FNO2 | CID 22169810.

- PubChemLite. (n.d.). 8-fluoro-2-methylquinoline-3-carboxylic acid hydrochloride (C11H8FNO2).

- Sigma-Aldrich. (n.d.). 2-Methyl-quinoline-3-carboxylic acid.

- Sigma-Aldrich. (n.d.). 2-methyl-quinoline-3-carboxylic acid cas number.

Sources

- 1. researchgate.net [researchgate.net]

- 2. 2-Methyl-quinoline-3-carboxylic acid | Sigma-Aldrich [sigmaaldrich.cn]

- 3. klamar-cn.com [klamar-cn.com]

- 4. This compound | Sigma-Aldrich [sigmaaldrich.com]

- 5. mdpi.com [mdpi.com]

- 6. 7-FLUORO-2-METHYLQUINOLINE(1128-74-1) 1H NMR spectrum [chemicalbook.com]

- 7. 6-FLUORO-2-METHYLQUINOLINE-3-CARBOXYLIC ACID(461026-47-1) 1H NMR [m.chemicalbook.com]

- 8. This compound | CymitQuimica [cymitquimica.com]

- 9. ias.ac.in [ias.ac.in]

- 10. spectroscopyonline.com [spectroscopyonline.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. scbt.com [scbt.com]

- 13. PubChemLite - this compound (C11H8FNO2) [pubchemlite.lcsb.uni.lu]

- 14. WO2003010144A2 - A process for synthesis of fluoroquinolonic derivatives - Google Patents [patents.google.com]

- 15. This compound [chemdict.com]

- 16. This compound 95% - CAS:879361-44-1 - 如吉生物科技 [shruji.com]

synthesis of 7-Fluoro-2-methylquinoline-3-carboxylic acid

An In-Depth Technical Guide to the Synthesis of 7-Fluoro-2-methylquinoline-3-carboxylic Acid

Abstract

This compound is a key heterocyclic scaffold, foundational to the development of advanced pharmaceutical agents, particularly within the acclaimed fluoroquinolone class of antibiotics.[1][2] Its strategic fluorination enhances metabolic stability and binding affinity, making it a molecule of significant interest to researchers in medicinal chemistry.[2] This guide provides a comprehensive, in-depth analysis of a robust and efficient synthetic pathway to this target molecule. Moving beyond a simple recitation of steps, this document elucidates the causal-mechanistic framework behind the chosen strategy, focusing on the Friedländer annulation reaction. It offers field-proven experimental protocols, troubleshooting guidance, and the necessary theoretical grounding to empower researchers to not only replicate but also adapt and optimize this synthesis for their specific drug development applications.

Introduction: The Strategic Importance of Fluoroquinolones

The Role of Fluorine in Modern Drug Design

The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry.[2] The fluorine atom's high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond can profoundly influence a drug candidate's properties. These influences include blocking metabolic oxidation sites to increase bioavailability, altering pKa to improve cell membrane permeability, and enhancing binding affinity to target proteins through favorable electrostatic interactions.[2] The quinolone antibiotic class is a paradigmatic example of this strategy's success; the introduction of a fluorine atom at the C-6 position was found to significantly boost the inhibition of bacterial DNA gyrase, a critical enzyme for bacterial survival.[2][3]

Target Molecule: this compound

The title compound, this compound, represents a core structural motif found in numerous potent antibacterial agents.[4][5] The quinoline-3-carboxylic acid moiety is essential for chelating with the DNA-gyrase complex, while the substituents at positions 2 and 7 are critical for modulating the spectrum of activity, potency, and pharmacokinetic profile.[3] A reliable and scalable synthesis of this specific isomer is therefore a crucial prerequisite for the discovery and development of new therapeutic agents.

Navigating the Landscape of Quinoline Synthesis

The construction of the quinoline core is a well-explored area of organic chemistry, with several named reactions offering viable pathways.[6] Key methodologies include:

-

Combes Synthesis: Condensation of an aniline with a β-diketone.[6][7]

-

Doebner-von Miller Reaction: Reaction of an aniline with an α,β-unsaturated carbonyl compound.[8][9]

-

Gould-Jacobs Reaction: Begins with an aniline and an alkoxymethylenemalonic ester, typically yielding a 4-hydroxyquinoline intermediate.[10][11]

-

Friedländer Annulation: An acid or base-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[12]

The selection of an optimal strategy depends on the desired substitution pattern and the commercial availability of starting materials.

Strategic Synthesis Design: The Friedländer Annulation Approach

Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule reveals several potential disconnections. For achieving the specific 2, 3, and 7 substitution pattern, the most direct and logical disconnection breaks the C4-C4a and N1-C8a bonds, pointing directly to the Friedländer annulation as the key bond-forming strategy. This approach leverages readily available precursors and offers excellent control over the final substitution pattern.

Caption: Retrosynthetic analysis of the target molecule.

Rationale for Selecting the Friedländer Annulation

The Friedländer synthesis is selected for its superior efficiency and regiochemical control for this specific target.[13]

-

Directness: It constructs the desired quinoline core in a single, convergent step from two readily accessible components.

-

Regiocontrol: Unlike methods such as the Combes or Gould-Jacobs synthesis which can yield isomeric mixtures with unsymmetrical anilines, the Friedländer reaction's use of a pre-functionalized 2-aminoaryl carbonyl compound unambiguously dictates the final substitution pattern.[7][14] The fluorine at position 4 of the starting benzaldehyde directly maps to position 7 of the quinoline product.

-

Versatility: The reaction is amenable to various catalytic conditions, allowing for optimization to maximize yield and minimize side reactions.[15]

Mechanistic Insights into the Friedländer Annulation

The reaction proceeds via an initial aldol-type condensation between the enolate of the active methylene compound (ethyl acetoacetate) and the carbonyl of the 2-aminoaryl aldehyde, followed by cyclization and dehydration.

Two primary mechanistic pathways are generally accepted, often dictated by the choice of acid or base catalysis.[15]

-

Aldol-First Pathway (Base-Catalyzed): The active methylene compound is deprotonated to form an enolate, which attacks the aldehyde carbonyl. The resulting aldol adduct then undergoes cyclization via nucleophilic attack of the aniline nitrogen onto the ketone, followed by dehydration to yield the quinoline.

-

Schiff Base-First Pathway (Acid-Catalyzed): The aniline nitrogen attacks the aldehyde to form a Schiff base (imine) intermediate. Tautomerization to an enamine, followed by an intramolecular aldol-type reaction and subsequent dehydration, affords the final product.

Caption: Competing mechanisms of the Friedländer Annulation.

For this synthesis, an acid-catalyzed approach using a catalyst like p-toluenesulfonic acid (p-TsOH) is often preferred as it effectively promotes both the initial condensation and the final dehydration steps under relatively mild conditions.[13]

Validated Experimental Protocol

This section provides a detailed, two-step workflow for the synthesis, purification, and characterization of the target compound.

Caption: Overall experimental workflow for the synthesis.

Step 1: Synthesis of Ethyl 7-fluoro-2-methylquinoline-3-carboxylate

Causality: This step utilizes an acid-catalyzed Friedländer annulation. Toluene is chosen as the solvent to facilitate the removal of water via a Dean-Stark apparatus, which drives the equilibrium towards the product, thereby maximizing the yield. p-Toluenesulfonic acid serves as an effective and cost-efficient catalyst.[13]

| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Equivalents |

| 2-Amino-4-fluorobenzaldehyde | 139.13 | 5.00 g | 35.9 | 1.0 |

| Ethyl Acetoacetate | 130.14 | 5.61 g (5.5 mL) | 43.1 | 1.2 |

| p-Toluenesulfonic acid | 172.20 | 0.61 g | 3.59 | 0.1 |

| Toluene | - | 100 mL | - | - |

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer, Dean-Stark trap, and reflux condenser, add 2-amino-4-fluorobenzaldehyde (5.00 g, 35.9 mmol) and toluene (100 mL).

-

Stir the mixture to dissolve the aldehyde. Add ethyl acetoacetate (5.5 mL, 43.1 mmol) followed by p-toluenesulfonic acid (0.61 g, 3.59 mmol).

-

Heat the reaction mixture to reflux (approx. 110-115 °C) and maintain for 4-6 hours, monitoring the collection of water in the Dean-Stark trap.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexanes). The disappearance of the starting aldehyde indicates completion.

-

Once complete, cool the mixture to room temperature. Transfer to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate (2 x 50 mL) and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield a crude solid.

-

Purify the crude product by flash column chromatography (Silica gel, gradient elution from 10% to 30% ethyl acetate in hexanes) to afford the pure ester as a solid.

Step 2: Saponification to this compound

Causality: This is a standard ester hydrolysis using sodium hydroxide. A mixed solvent system of ethanol and water ensures solubility for both the ester starting material and the hydroxide reagent. The reaction is heated to ensure a reasonable reaction rate. Subsequent acidification protonates the carboxylate salt, causing the desired carboxylic acid to precipitate out of the aqueous solution due to its lower solubility.

| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Notes |

| Ethyl Ester Intermediate | 233.23 | 5.00 g | 21.4 | Assumed from previous step |

| Sodium Hydroxide | 40.00 | 2.57 g | 64.3 | 3.0 equivalents |

| Ethanol | - | 50 mL | - | - |

| Water | - | 25 mL | - | - |

| Hydrochloric Acid | - | ~6 mL | - | 2M solution, added until pH 2-3 |

Procedure:

-

In a 250 mL round-bottom flask, dissolve the ethyl ester intermediate (5.00 g, 21.4 mmol) in ethanol (50 mL).

-

Add a solution of sodium hydroxide (2.57 g, 64.3 mmol) in water (25 mL).

-

Heat the mixture to reflux (approx. 80-85 °C) for 2-3 hours. Monitor the reaction by TLC until the starting ester is fully consumed.

-

Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water (50 mL) and cool in an ice bath.

-

Slowly acidify the solution by adding 2M HCl dropwise with vigorous stirring until the pH reaches 2-3 (check with pH paper). A thick precipitate will form.

-

Stir the suspension in the ice bath for 30 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water (3 x 30 mL) to remove inorganic salts.

-

Dry the product in a vacuum oven at 60-70 °C to a constant weight to yield this compound as a solid.

Purification and Characterization

For highest purity, the final product can be recrystallized from an ethanol/water mixture. The expected analytical data provides a benchmark for confirming the structure and purity of the synthesized compound.[4][16]

| Analysis | Expected Results |

| Appearance | Off-white to pale yellow solid |

| ¹H NMR (400 MHz, DMSO-d₆) | δ ~13.0 (s, 1H, COOH), 8.4 (s, 1H, Ar-H), 8.1 (dd, 1H, Ar-H), 7.8 (dd, 1H, Ar-H), 7.6 (ddd, 1H, Ar-H), 2.7 (s, 3H, CH₃) |

| Molecular Formula | C₁₁H₈FNO₂ |

| Monoisotopic Mass | 205.05 g/mol |

| Mass Spec (ESI-) | [M-H]⁻ = 204.05 |

Process Optimization & Troubleshooting

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low Yield in Step 1 | Incomplete reaction; inefficient water removal. | Ensure the Dean-Stark trap is functioning correctly. Extend reflux time and monitor by TLC. Consider using a stronger acid catalyst like trifluoroacetic acid, but use with caution. |

| Side product formation (self-condensation of ethyl acetoacetate). | Do not use an excessive excess of ethyl acetoacetate (1.1-1.2 eq. is sufficient). Ensure a catalytic amount of acid is used. | |

| Incomplete Saponification (Step 2) | Insufficient reaction time or temperature. | Increase reflux time. Ensure all ester is dissolved in the reaction medium. |

| Insufficient base. | Use at least 2-3 equivalents of NaOH to drive the reaction to completion. | |

| Product Oiling Out During Acidification | Product is precipitating too quickly or is impure. | Perform acidification slowly in an ice bath with vigorous stirring. If the problem persists, extract the acidified solution with ethyl acetate, then wash, dry, and concentrate to isolate the product. |

| Final Product Discolored | Presence of colored impurities from the reaction. | Treat the solution with activated charcoal during the recrystallization step. Ensure thorough washing of the precipitated solid. |

Conclusion

This guide details a scientifically-grounded and robust two-step , centered on the highly efficient Friedländer annulation. By understanding the underlying mechanisms and the rationale for specific experimental conditions, researchers are well-equipped to successfully synthesize this valuable intermediate. The provided protocols and troubleshooting advice serve as a practical tool for professionals in drug discovery and development, facilitating the exploration of new fluoroquinolone derivatives and advancing the field of medicinal chemistry.

References

- Gould–Jacobs reaction - Wikipedia. [URL: https://en.wikipedia.org/wiki/Gould%E2%80%93Jacobs_reaction]

- Combes quinoline synthesis - Wikipedia. [URL: https://en.wikipedia.org/wiki/Combes_quinoline_synthesis]